N2-Benzoyl-L-ornithine

Overview

Description

Synthesis Analysis

The synthesis of benzamides, which includes compounds like N2-Benzoyl-L-ornithine, can be achieved through the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .

Molecular Structure Analysis

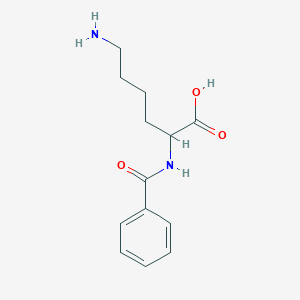

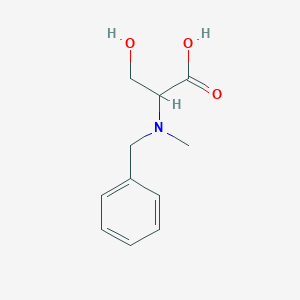

The molecular structure of this compound can be analyzed using tools like a structural formula editor and a 3D model viewer . The molecular structure of a similar compound, L-Ornithine, has been analyzed and it has a molecular formula of C5H12N2O2 .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 236.27 g/mole. A related compound, L-Ornithine, has a density of 1.2±0.1 g/cm3, a boiling point of 308.7±32.0 °C at 760 mmHg, and a flash point of 140.5±25.1 °C .

Scientific Research Applications

Helical Biopolymer Conformation Studies : N2-Benzoyl-L-ornithine derivatives, such as Poly N e (p-bromo benzoyl-L-ornithine), have been studied for their unique helical biopolymer conformations. These studies focus on the normal modes and dispersive behavior of these biopolymers, contributing to a fuller interpretation of infrared spectra (Gupta et al., 1995).

Synthesis of Inhibitors and Derivatives : Research has been conducted on the synthesis of various derivatives of this compound, such as Nδ-benzoyl- and Nδ-hemiphthaloyl-Nα-pteroyl-L-ornithine. These compounds are synthesized for their potential as inhibitors in different applications, including antifolate drug development (Rosowsky et al., 1989).

Photoresponsive Peptide Systems : this compound derivatives have been incorporated into photoresponsive peptide systems. These studies explore the synthesis and photochemical properties of poly(L-ornithine)s with azo contents in the side chains, demonstrating reversible photochromism and photo-induced solubility changes (Yamamoto et al., 1990).

Enhanced L-ornithine Production : Metabolic engineering studies have been conducted to enhance the production of L-ornithine, a non-essential amino acid with various applications. These studies involve manipulating metabolic pathways in microorganisms like Corynebacterium glutamicum (Kim et al., 2015).

Synthesis of Antitumor Activity Compounds : Research includes the synthesis of this compound derivatives with potential antitumor activity. These studies aim to develop compounds with enhanced efficacy and specificity for tumor cells (Vaidya et al., 2002).

Detoxication Studies in Birds : this compound derivatives have been studied in the context of detoxication in birds. These studies explore how different species metabolize benzoic acid into compounds like ornithuric acid (Baldwin et al., 1960).

Future Directions

Future research directions could involve studying the metabolic changes of plasma and urine in conditions like depression and excess fatigue, as N2-Benzoyl-L-ornithine could play a role in these metabolic processes . Another potential direction could involve the study of arginine and ornithine metabolism at the enzymatic level .

Mechanism of Action

Target of Action

N2-Benzoyl-L-ornithine, also known as BZ-ORN-OH, primarily targets the enzyme Ornithine N-benzoyltransferase . This enzyme catalyzes the chemical reaction involving benzoyl-CoA and L-ornithine, producing CoA and N2,N5-dibenzoyl-L-ornithine .

Mode of Action

The compound interacts with its target, Ornithine N-benzoyltransferase, by serving as a substrate for the enzyme. The enzyme catalyzes the transfer of a benzoyl group from benzoyl-CoA to L-ornithine, resulting in the formation of N2,N5-dibenzoyl-L-ornithine .

Biochemical Pathways

This compound is involved in the urea cycle , one of the major interactive pathways for carbon © and nitrogen (N) assimilation and partitioning . The products of this pathway have a wide range of physiological functions in organisms . It also plays a role in the production of polyamines, organic compounds that are highly concentrated in the brain .

Pharmacokinetics

For instance, similar compounds like L-ornithine phenylacetate have been studied, and body weight and hepatic function were found to be significant factors determining their exposure .

Result of Action

It’s known that the compound plays a role in the urea cycle and the production of polyamines . These processes are crucial for various physiological functions, including detoxification of ammonia and brain function .

Biochemical Analysis

Biochemical Properties

N2-Benzoyl-L-ornithine interacts with several enzymes, proteins, and other biomolecules. For instance, it is a substrate for the enzyme ornithine N-benzoyltransferase . This enzyme catalyzes the chemical reaction that converts benzoyl-CoA and L-ornithine into CoA and N2,N5-dibenzoyl-L-ornithine .

Cellular Effects

It is known that L-ornithine, a related compound, plays a crucial role in the urea cycle, which is essential for detoxifying ammonia in the liver .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the enzyme ornithine N-benzoyltransferase. This enzyme catalyzes the transfer of a benzoyl group from benzoyl-CoA to L-ornithine, yielding N2,N5-dibenzoyl-L-ornithine .

Metabolic Pathways

This compound is involved in the metabolic pathway catalyzed by ornithine N-benzoyltransferase . This enzyme is part of the transcarbamylase protein family, which plays a crucial role in the biosynthesis of citrulline and arginine, ammonia homeostasis, and the urea cycle in mammals .

properties

IUPAC Name |

(2S)-5-amino-2-benzamidopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3/c13-8-4-7-10(12(16)17)14-11(15)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8,13H2,(H,14,15)(H,16,17)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKONOCQSEOHHJW-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(CCCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)N[C@@H](CCCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30426830 | |

| Record name | N2-Benzoyl-L-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17966-71-1 | |

| Record name | N2-Benzoyl-L-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.